5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine

Physicochemical profiling Lipophilicity Drug-likeness

5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine (CAS 937608-99-6) is a synthetic heterocyclic small molecule (C10H14N4O2S, MW 254.31 g/mol) built on the 5-nitroimidazo[2,1-b]thiazole pharmacophore. The compound features a branched pentan-2-yl secondary amine substituent at the 6-position, which differentiates it from linear-alkyl, benzyl, and unsubstituted analogs within the class.

Molecular Formula C10H14N4O2S
Molecular Weight 254.31 g/mol
Cat. No. B14911355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine
Molecular FormulaC10H14N4O2S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=C(N2C=CSC2=N1)[N+](=O)[O-]
InChIInChI=1S/C10H14N4O2S/c1-3-4-7(2)11-8-9(14(15)16)13-5-6-17-10(13)12-8/h5-7,11H,3-4H2,1-2H3
InChIKeyWNJLBNNLHAWVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine – Core Scaffold, Physicochemical Identity, and Research Procurement Context


5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine (CAS 937608-99-6) is a synthetic heterocyclic small molecule (C10H14N4O2S, MW 254.31 g/mol) built on the 5-nitroimidazo[2,1-b]thiazole pharmacophore . The compound features a branched pentan-2-yl secondary amine substituent at the 6-position, which differentiates it from linear-alkyl, benzyl, and unsubstituted analogs within the class. The 5-nitro group is a requisite structural feature for the bioreductive activation and antimicrobial/antiproliferative properties documented across the broader 5-nitroimidazo[2,1-b]thiazole family [1]. Vendors supply this compound at 98% purity for research use only .

Why 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the 5-nitroimidazo[2,1-b]thiazole chemotype, the identity of the 6-amino substituent governs lipophilicity (LogP), polar surface area (TPSA), and steric environment around the nitro group—three parameters that the published structure–activity relationship (SAR) literature identifies as critical determinants of cell permeation, nitroreductase substrate fitness, and mutagenic potency [1][2]. The target compound's branched pentan-2-yl chain confers a calculated LogP of 2.90 and TPSA of 72.47 Ų , a physicochemical profile distinct from the unsubstituted 5-nitroimidazo[2,1-b]thiazole core (LogP 1.83, TPSA 91.36 Ų) and from the bulkier N-benzyl analog (MW 274.3, higher aromatic fraction) . Generic interchange without head-to-head matched-pair data therefore risks altering the reduction potential, cell-permeability, and off-target liability profiles that differentiate individual members of this class. The SAR studies on nitroimidazo[2,1-b]thiazoles explicitly demonstrate that mutagenic activity follows a parabolic relationship with lipophilicity (Rm values) [2], confirming that even modest alterations in the 6-position substituent produce non-linear and unpredictable shifts in biological readout.

Quantitative Differentiation Evidence for 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine vs. Closest Analogs


Lipophilicity (Calculated LogP) vs. Unsubstituted 5-Nitroimidazo[2,1-b]thiazole Core

The pentan-2-yl substituent increases the calculated LogP by approximately 1.08 log units relative to the unsubstituted 5-nitroimidazo[2,1-b]thiazole core (LogP 1.83) , yielding a LogP of 2.90 for the target compound . This shift moves the molecule into a more favorable range for membrane permeation while remaining below the LogP ~5 threshold frequently associated with poor aqueous solubility and promiscuous target engagement. The nitroimidazo[2,1-b]thiazole mutagenicity SAR literature establishes that biological activity displays a parabolic dependence on lipophilicity (expressed as Rm values) [1]; a LogP of 2.90 positions this compound at a lipophilicity optimum that is neither achievable with the unsubstituted core nor with highly lipophilic 6-aryl substituted analogs (LogP > 4).

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area (TPSA) and Hydrogen-Bond Profile vs. N-Benzyl Analog

The target compound exhibits a TPSA of 72.47 Ų , which is 18.89 Ų lower than the TPSA of the unsubstituted 5-nitroimidazo[2,1-b]thiazole core (91.36 Ų) . This reduction arises from the replacement of the primary amine hydrogens with the pentan-2-yl alkyl chain, decreasing the polar atom count and hydrogen-bond donor capacity (HBD = 1 for the target compound vs. HBD = 2 for the unsubstituted 6-amino core). The N-benzyl analog (MW 274.3, C12H10N4O2S) carries a hydrophobic phenyl ring at the 6-amino position, which increases molecular weight by 20 Da and alters the aromatic/aliphatic balance but does not necessarily reduce TPSA below 72 Ų due to retained polar heteroatoms . The target compound occupies a distinct intermediate TPSA space—above the TPSA ~60 Ų threshold for good CNS penetration but below the ~90 Ų values typical of poorly permeable polar congeners.

Polar surface area Permeability Hydrogen bonding

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound possesses 5 rotatable bonds , conferred primarily by the pentan-2-yl side chain attached to the 6-amino group. In contrast, the N-benzyl analog contains only 3 rotatable bonds (benzyl CH2–NH plus ring rotation), and the unsubstituted 6-amino core has zero exocyclic rotatable bonds . Increased rotatable bond count generally reduces the entropic penalty of binding but also lowers passive permeability when exceeding 10 bonds; at 5 rotatable bonds, this compound sits below the typical oral-drug cutoff and provides greater conformational sampling than rigid 6-aryl or 6-unsubstituted analogs. This property may influence target engagement kinetics in enzyme inhibition or receptor-binding assays.

Conformational flexibility Rotatable bonds Molecular recognition

Class-Level Mutagenicity Benchmark: Nitroimidazo[2,1-b]thiazole Core Activity Context

The entire 5-nitroimidazo[2,1-b]thiazole class exhibits direct-acting mutagenicity in the Salmonella typhimurium Ames assay (strain TA-100), with potency dependent on the number of nitro groups and the lipophilic character of substituents [1][2]. Most tested derivatives are mutagenic without requiring S9 metabolic activation; the mechanism involves bacterial nitroreductase-mediated reduction of the 5-nitro group to a hydroxylamine intermediate [1]. No compound-specific Ames data for 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine have been published. However, based on the class SAR, the single 5-nitro group and the intermediate LogP (2.90) predict mutagenic potency that is lower than dinitro derivatives but nonzero. Researchers selecting this compound for biological assays should anticipate nitroreductase-dependent activation and should implement appropriate controls (e.g., nitroreductase-deficient strains, hydroxylamine-trapping agents).

Mutagenicity Ames test Nitroreductase Structure–activity relationship

Antifungal Class-Level Activity Context: Candida spp. Susceptibility of 5-Nitroimidazo[2,1-b]thiazole Congeners

A focused series of 5-nitroimidazo[2,1-b]thiazole derivatives synthesized via TDAE methodology demonstrated potent antimicrobial activity against Candida strains (C. albicans, C. glabrata, C. krusei, C. tropicalis) [1]. Specific compounds (designated 1 and 6) showed activity against all Candida strains tested, while compound 3e exhibited selective potent activity against C. tropicalis [1]. 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine was not part of this tested series; however, the retention of the 5-nitro group and the 6-amino substitution pattern are consistent with the antifungal pharmacophore identified in this study. The pentan-2-yl chain introduces greater lipophilicity compared to the chloromethyl and keto-ester-substituted congeners that were active, potentially altering the antifungal spectrum and potency.

Antifungal Candida 5-Nitroimidazo[2,1-b]thiazole Anti-infectious

Evidence-Supported Research and Procurement Scenarios for 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine


Bioreductive Prodrug and Hypoxia-Selective Agent Development

The 5-nitro group is the essential bioreductive trigger documented across the nitroimidazo[2,1-b]thiazole class [1]. Researchers developing hypoxia-selective cytotoxins or antibacterial agents can use this compound as a starting scaffold, where the intermediate LogP (2.90) and TPSA (72.47 Ų) provide a favorable balance of cell penetration and aqueous solubility for in vitro hypoxia chamber assays. The branched pentan-2-yl chain offers a non-aromatic, isomerically defined lipophilic handle that is structurally distinct from the benzyl and phenyl substituents employed in published antifungal series [2], enabling exploration of novel SAR space.

Matched-Pair SAR Studies of 6-Amino Substituent Effects on Nitroimidazo[2,1-b]thiazole Pharmacology

The compound serves as a unique matched-pair comparator to N-benzyl-5-nitroimidazo[2,1-b]thiazol-6-amine (CAS 339008-14-9) . By exchanging a benzyl group for a pentan-2-yl group, researchers can deconvolute the contributions of aromatic π-stacking vs. aliphatic hydrophobic interactions to target binding and nitroreductase substrate recognition. The 5 rotatable bonds of the pentan-2-yl chain provide greater conformational flexibility than the rigid benzyl analog, enabling differential interaction with enzyme active sites.

Antifungal Screening Libraries and Candida spp. Selectivity Profiling

Published 5-nitroimidazo[2,1-b]thiazole derivatives have demonstrated potent activity against clinically relevant Candida species [2]. This compound's structural features—5-nitro pharmacophore plus a 6-(pentan-2-yl)amino substituent—are consistent with the active antifungal chemotype, yet it occupies unexplored lipophilicity space (LogP 2.90) compared to reported active analogs. Procurement for antifungal screening panels is justified when the objective is to identify derivatives with improved selectivity indices or reduced hemolytic activity relative to known antifungal nitroheterocycles.

Computational Chemistry and Docking Studies Targeting Nitroreductase or CYP51 Enzymes

The availability of calculated physicochemical descriptors (LogP 2.90, TPSA 72.47 Ų) and the defined SMILES structure enable immediate use in virtual screening and molecular docking campaigns. The compound's single hydrogen-bond donor and 6 acceptors provide a constrained pharmacophore suitable for docking into nitroreductase (e.g., NfsA/NfsB) or fungal CYP51 active sites. The enantiomeric nature of the pentan-2-yl group (R/S isomers) introduces stereochemical variables that can be systematically explored using enantiopure synthetic batches for structure-based drug design.

Quote Request

Request a Quote for 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.